methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate
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Description
“Methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate” is a complex organic compound. It is related to a series of compounds that have been synthesized for their potential anticancer activity . These compounds are characterized by the presence of a 3,4,5-trimethoxycinnamamide moiety .
Synthesis Analysis
The synthesis of related compounds involves the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . Another method involves an acid-catalyzed Aldol Condensation of 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde and 3,4,5-trimethoxyacetophenone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the click reaction and the Aldol condensation . The click reaction is a copper-catalyzed azide-alkyne cycloaddition reaction that is often used in the synthesis of heterocyclic compounds .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential anticancer properties. The presence of the 3,4,5-trimethoxycinnamamide moiety, which is tethered to a 1,2,3-triazole derivative, has been synthesized and shown to exhibit significant in vitro anticancer activity . These compounds, including the one , are characterized by their ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through MTT assay, which measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity .
Drug Design and Synthesis
The structural backbone of this compound allows for the possibility of biological activity or structural modification to improve potency and pharmacokinetics. It can serve as a scaffold for the synthesis of new drugs, especially considering its low toxicity to humans and the potential for selectivity in targeting cancer cells .
Natural Product Synthesis
Cinnamic acid derivatives, to which this compound is related, have been used for the treatment of cancer over many centuries. The compound’s structure is inspired by natural products, which are a unique source of new drugs due to their diverse biological activities .
Pharmacological Research
The compound’s derivatives have been explored for their antioxidant, anti-inflammatory, and antimicrobial activities. This makes it a valuable candidate for pharmacological research, where its efficacy and safety profile can be further investigated .
Chemical Biology
In chemical biology, the compound can be used to study the interaction between small molecules and biological systems. Its ability to affect cell growth and differentiation makes it a useful tool for understanding cellular processes .
Biochemistry
In biochemistry, the compound can be utilized to probe the mechanisms of action of similar molecules. Its anticancer activity, for example, can shed light on the pathways involved in cell cycle regulation and apoptosis .
Medicinal Chemistry
As a medicinal chemistry candidate, this compound’s structure-function relationship can be studied to develop more potent and selective analogs for therapeutic use. Its modifiable structure allows for the optimization of its pharmacological properties .
Analytical Chemistry
In analytical chemistry, the compound can be used as a reference material for developing new analytical methods. Its unique chemical structure can help in the calibration of instruments and the validation of analytical techniques .
properties
IUPAC Name |
methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S2/c1-21-11-7-10(8-12(22-2)15(11)24-4)9-13-16(20)18(17(25)26-13)6-5-14(19)23-3/h7-9H,5-6H2,1-4H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVIMVGKZRELL-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate |
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